Acetic acid, cyano-, benzylidenehydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in the development of pharmaceuticals. The structure includes acetic acid, cyano groups, and a benzylidene moiety, which contribute to its reactivity and properties.
This compound can be synthesized from cyanoacetic acid and hydrazine derivatives. Cyanoacetic acid itself can be prepared through various methods, including the cyanidation of sodium chloroacetate or through reactions involving formic acid and acetonitrile in the presence of catalysts under specific conditions .
Acetic acid, cyano-, benzylidenehydrazide is classified as:
The synthesis of acetic acid, cyano-, benzylidenehydrazide typically involves the reaction of cyanoacetic acid with hydrazine derivatives under acidic or basic conditions.
The molecular structure of acetic acid, cyano-, benzylidenehydrazide can be represented as follows:
Acetic acid, cyano-, benzylidenehydrazide can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups:
The mechanism by which acetic acid, cyano-, benzylidenehydrazide exerts its effects typically involves:
Studies indicate that compounds with similar structures exhibit biological activities such as antimicrobial and antitumor properties, suggesting potential applications in drug development .
Acetic acid, cyano-, benzylidenehydrazide has several scientific uses:
Acetic acid, cyano-, benzylidenehydrazide (systematic name: 2-cyano-2-(benzylidenehydrazineyl)acetic acid; common synonyms: benzylidenecyanoacetohydrazide, N'-benzylidene-2-cyanoacetohydrazide) is a structurally versatile scaffold characterized by three pharmacophoric elements: a reactive cyano group (–C≡N), a hydrazone linkage (–NH–N=CH–), and an acidic acetyl moiety (–CH₂COOH). This trifunctional configuration enables diverse bond-forming reactions, positioning it as a privileged precursor in medicinal chemistry. Its significance stems from dual capabilities: serving as a linchpin for nitrogen-rich heterocycles central to modern drug discovery and enabling multi-target engagement against oncology targets through rational hybridization.
The compound’s synthetic utility arises from the electrophilic carbonyl carbon, nucleophilic hydrazine nitrogen, and cyano group’s participation in cyclocondensation reactions. Its α-cyanoketone moiety facilitates carbon–nitrogen bond formation, while the benzylidenehydrazone segment acts as a directional template for annulation. Key heterocyclization pathways include:
**Table 1: Heterocyclic Systems Synthesized from Acetic acid, cyano-, benzylidenehydrazide** | Heterocycle Class | Reagents/Conditions | Key Product Features | Yield (%) | |-------------------------|--------------------------------------|------------------------------------------|-----------| | Pyrazol-5-yl derivatives| Acetylacetone, EtOH, Δ | –NH– linkage, C-3/C-5 substituent tuning| 70–85 | | 2-Aminonicotinonitriles | Malononitrile, AcOH/NH₄OAc, reflux | Coumarin-fused, H-bond donor/acceptor | 65–78 | | 1,3,4-Oxadiazoles | CS₂/KOH or POCl₃/ArCOOH, cyclization | Thioether/aryl variants at C-5 | 75–92 | | Spiropyridazinones | Thiosemicarbazide, EtOH, reflux | Spiro C-6, exocyclic S atom | 81 |
Experimental data sourced from [6] [8]
Oxadiazole Formation: Treatment with carbon disulfide/potassium hydroxide or aryl carboxylic acids/phosphorus oxychloride furnishes 1,3,4-oxadiazole-2-thiols or 2-aryl-1,3,4-oxadiazoles. These serve as bioisosteres for ester/carbamate groups, enhancing metabolic stability in drug prototypes [8]. The oxadiazolylacetonitrile derivative exhibits further reactivity with nitrogen nucleophiles (e.g., amines, hydrazines), enabling access to imidazolyl or triazolyl conjugates.
Spiroannulation Strategies: Reaction with bifunctional nucleophiles like thiosemicarbazide yields spiropyridazinone systems. This proceeds via nucleophilic attack at the carbonyl, followed by dehydration and oxidative aromatization, creating spiro-junctions that confer conformational rigidity – a trait leveraged in kinase inhibitor design [8].
Cancer’s pathophysiological complexity necessitates agents modulating parallel pathways. Benzylidenecyanoacetohydrazide-derived hybrids exploit three target engagement mechanisms:
Epigenetic Modulation: Dihydropyridine derivatives from this scaffold (e.g., compound 4c in Table 2) inhibit histone deacetylase 6 (HDAC6), validated via molecular docking and enzymatic assays (IC₅₀ ~1.8 µM). HDAC6 overexpression promotes oncoprotein stability, making this a hotspot for metastasis suppression [1] [4].
Microtubule Disruption: Analogues bearing dichlorophenyl motifs (e.g., NSC 351478) mimic combretastatin A-4, binding β-tubulin at the colchicine site. This disrupts mitotic spindle assembly, inducing G₂/M arrest in HepG2 cells [1] [8]. Chlorine positioning (C-4′ > C-3′) critically enhances potency by 3.5-fold, underscoring structure–activity precision.
**Table 2: Antiproliferative Activity of Key Derivatives Against Cancer Cell Lines** | Compound Class | Structural Feature | IC₅₀ (µM) [HepG2] | IC₅₀ (µM) [MCF-7] | Primary Target(s) | |-------------------------|------------------------------|--------------------|--------------------|--------------------------| | Dihydropyridines | p-Fluorophenyl, cyanoacetate | 3.2 ± 0.1 | 5.6 ± 0.3 | HDAC6, DNA topoisomerase | | Coumarinyl-pyridines | 2-Aminonicotinonitrile | 8.7 ± 0.4 | 12.1 ± 0.8 | Telomerase, caspase-9 | | Pyridazinone-oxadiazoles| Oxadiazolylacetonitrile | 4.9 ± 0.2 | 6.3 ± 0.5 | Tubulin polymerization | | Pyrrole hydrazides | Diarylpyrrole, hydrazone | 2.8 ± 0.3 | 4.1 ± 0.2 | Bcl-2, STAT3 signaling |
Activity data compiled from [1] [6] [8]; Doxorubicin reference IC₅₀: HepG2 = 0.9 µM, MCF-7 = 1.2 µM
The compound’s evolution reflects broader trends in rational heterocyclic drug design:
Origins in Urea Chemistry: Friedrich Wöhler’s 1828 urea synthesis established nitrogenous compounds as bioactive scaffolds. Early 20th-century work on arylhydrazones (e.g., sulfa drug precursors) revealed hydrazide–hydrazone tautomerism critical for H-bond networking with biomacromolecules. Benzylidenecyanoacetohydrazide derivatives emerged from 1960s efforts to merge cyanoacetate reactivity with hydrazone geometry [4] [7].
Methodological Advancements: Traditional synthesis involved hydrazine hydrate + ethyl cyanoacetate condensation, but byproduct malonic acid hampered purity. Patent CN103360281A optimized hydrolysis using <2 mol% acid catalyst (H₂SO₄/HCl), suppressing malonate formation to <1.0 mol% and enabling kilogram-scale production [3]. Microwave-assisted routes later accelerated hydrazide formation (85% yield in 8 min vs. 4 h conventionally) [8].
Computational Design Era: QSAR models revealed optimal steric/electronic parameters: ClogP 1.8–2.5, polar surface area 70–90 Ų, and cyano N-atom partial charge >−0.35. This guided derivatizations like fluorinated benzylidene variants (e.g., 2,4-difluoro), enhancing blood–brain barrier penetration for glioblastoma applications [1] [4]. Docking studies further rationalized dihydropyridine binding to HDAC6’s hydrophobic channel (binding energy: −9.8 kcal/mol) [1].
**Table 3: Compounds Derived from Acetic acid, cyano-, benzylidenehydrazide** | Compound Name | Chemical Structure Key Features | Biological Application | |-----------------------------------------|----------------------------------------------------|----------------------------------| | (E)-2-Cyano-N'-(4-fluorobenzylidene)acetohydrazide | p-Fluorophenyl, cyanoacetohydrazide | HDAC6 inhibition | | 6-(4-Hydroxy-2-methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Pyridazinone, sulfonamide | Leukemia (HL-60) suppression | | N-(5-(Cyano(4-methyl-3-phenylthiazol-2(3H)-ylidene)methyl)-1,3,4-oxadiazol-2-yl)benzamide | Oxadiazole-thiazole hybrid | Tubulin polymerization inhibitor | | Coumarin-3-yl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-5-carbonitrile | Coumarin-aminonicotinonitrile | Telomerase downregulation | | 2-(5-((4-Chlorophenyl)diazenyl)-2-(2-cyanoacetyl)hydrazineylidene)malononitrile | Azo-malononitrile derivative | Antioxidant/cytotoxic dual agent |
Representative derivatives from [1] [6] [8]
This scaffold exemplifies function-driven heterocyclization: once a synthetic curiosity, now a precision tool for oncology chemotypes. Its continued reinvention – from spiropyridazinones to coumarin–pyridine chimeras – underscores adaptability in overcoming drug resistance mechanisms [1] [6]. Future trajectories include proteolysis-targeting chimeras (PROTACs) leveraging its heterocycle-forming ability for E3 ligase recruitment.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1